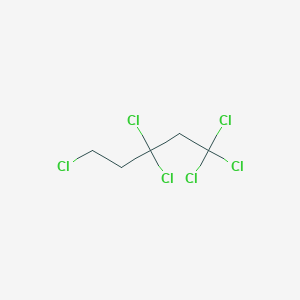
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane is a unique organosilicon compound. It is characterized by its three silicon atoms arranged in a cyclic structure, with each silicon atom bonded to two methyl groups and one trimethylsilyl group. This compound is notable for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and prosthetics.
Industry: The compound is employed in the production of high-performance silicones and as a component in lubricants and sealants.
Wirkmechanismus
The mechanism by which 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclic structure of the compound also contributes to its unique properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Hexamethyldisilane: Similar in structure but lacks the cyclic arrangement and trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but differs in overall structure and reactivity.
Octamethylcyclotetrasiloxane: Another cyclic organosilicon compound but with a different ring size and functional groups.
Uniqueness: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane stands out due to its unique combination of a cyclic structure, multiple silicon atoms, and the presence of a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
60799-19-1 |
|---|---|
Molekularformel |
C12H32Si4 |
Molekulargewicht |
288.72 g/mol |
IUPAC-Name |
(1,1,3,3,5,5-hexamethyl-1,3,5-trisilinan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H32Si4/c1-13(2,3)12-15(6,7)10-14(4,5)11-16(12,8)9/h12H,10-11H2,1-9H3 |
InChI-Schlüssel |
XUZPDSIHEHORPO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si](C([Si](C1)(C)C)[Si](C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




